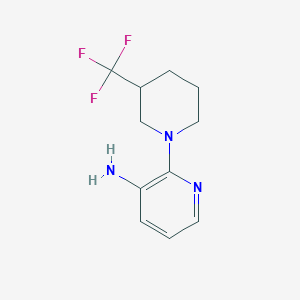
2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
“2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied. These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial for the synthesis of biologically active piperidines .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are pivotal in drug design, and the trifluoromethyl group in piperidines can enhance the pharmacokinetic properties of pharmaceuticals. The compound can be used to synthesize various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find extensive use in over twenty classes of pharmaceuticals and alkaloids .
Antiviral Agents
The structure of “2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine” makes it a candidate for the design and synthesis of novel antiviral agents. Its derivatives have shown promising results against viruses such as influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), with significant inhibitory concentrations (IC50 values) indicating potent antiviral activity .
Biological Activity Studies
This compound’s derivatives exhibit a wide range of biological activities. They have been studied for their potential as antihypertensive, antimicrobial, anticonvulsant, and anti-inflammatory agents. The trifluoromethyl group often contributes to the bioavailability and stability of these compounds, making them suitable for further pharmacological evaluation .
Anticancer Research
In the field of oncology, piperidine derivatives, including those derived from the compound , are being explored for their anticancer properties. They are utilized in various capacities as anticancer agents, with research focusing on their mechanism of action and effectiveness against different cancer cell lines .
Antimicrobial and Antifungal Applications
The structural motif of piperidine is also being investigated for its antimicrobial and antifungal capabilities. The derivatives of this compound could lead to the development of new classes of antimicrobial and antifungal agents, addressing the growing concern of antibiotic resistance .
Neurological Disorders
Piperidine derivatives are known for their applications in neurological disorders. They are being researched for their potential use as anti-Alzheimer, antipsychotic, and anticoagulant agents. The compound’s derivatives could play a significant role in the treatment of various neurological conditions .
Future Directions
The future directions in the research of piperidine derivatives, including “2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of novel substituted piperidines and their evaluation for various biological activities .
properties
IUPAC Name |
2-[3-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-2-6-17(7-8)10-9(15)4-1-5-16-10/h1,4-5,8H,2-3,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKGDSZMGXQFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)
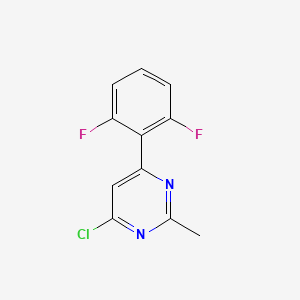
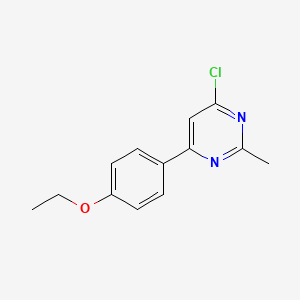
![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)
![1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466698.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)


![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)
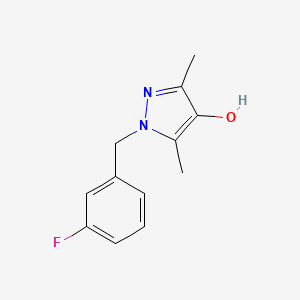
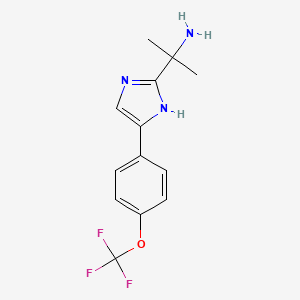
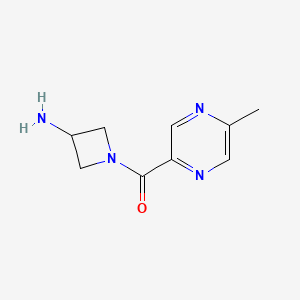
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)